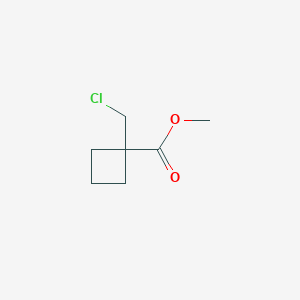Methyl 1-(chloromethyl)cyclobutane-1-carboxylate
CAS No.: 2248290-76-6
Cat. No.: VC7027660
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2248290-76-6 |
|---|---|
| Molecular Formula | C7H11ClO2 |
| Molecular Weight | 162.61 |
| IUPAC Name | methyl 1-(chloromethyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C7H11ClO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 |
| Standard InChI Key | ATHNZBXJOVPEPK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC1)CCl |
Introduction
Structural and Physicochemical Properties
Methyl 1-(chloromethyl)cyclobutane-1-carboxylate has the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol. The compound’s structure features a cyclobutane ring with two substituents: a chloromethyl (-CH₂Cl) group and a methyl ester (-COOCH₃) at the 1-position. This arrangement introduces significant steric strain due to the cyclobutane’s non-planar geometry, which influences its reactivity and physical properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁ClO₂ | |
| Molecular Weight | 162.61 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely polar organic solvents |
The compound’s SMILES notation (C1CC(C1)(CCl)C(=O)OC) and InChIKey (QCPXASOTOQBZIB-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for computational modeling and database indexing . Computational predictions using tools like PubChemLite estimate a polar surface area of 37 Ų and a logP value of 1.63, suggesting moderate hydrophobicity suitable for penetrating lipid membranes in drug delivery applications .
Synthesis and Manufacturing
The synthesis of methyl 1-(chloromethyl)cyclobutane-1-carboxylate typically involves multi-step reactions starting from simpler cyclobutane precursors. A common route includes:
-
Halogenation: Introducing the chloromethyl group via radical halogenation or electrophilic substitution.
-
Esterification: Reacting the carboxylic acid intermediate with methanol under acidic or basic conditions.
Reactivity and Functional Group Transformations
The chloromethyl and ester groups enable diverse transformations:
-
Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), making it a versatile alkylating agent.
-
Ester Hydrolysis: Basic or acidic hydrolysis converts the ester to a carboxylic acid, as seen in the synthesis of 1-(chloromethyl)cyclobutane-1-carboxylic acid .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the cyclobutane ring, though this remains underexplored.
These reactions are pivotal for derivatizing the core structure into bioactive molecules or polymer precursors. For instance, replacing the chlorine atom with an amine group could yield cyclobutane-based peptidomimetics .
Applications in Medicinal Chemistry
Cyclobutane rings are increasingly used in drug design due to their ability to:
-
Enhance Metabolic Stability: The strained ring resists enzymatic degradation compared to linear chains.
-
Modulate Conformation: Restrict rotational freedom, improving target binding selectivity.
Methyl 1-(chloromethyl)cyclobutane-1-carboxylate’s dual functionality allows simultaneous modification of both substituents. For example:
-
The chloromethyl group can link to targeting moieties (e.g., antibodies).
-
The ester can be hydrolyzed to a carboxylic acid for salt formation or further conjugation .
While no direct biological data exists for this compound, analogues like 3-methylcyclobutane-1-carboxylic acid (CAS No. 57252-83-2) demonstrate antimicrobial activity, suggesting potential utility in antibiotic development .
Comparison with Structural Analogues
Table 2: Comparison of Cyclobutane Derivatives
| Compound | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| Methyl 1-(chloromethyl)cyclobutane-1-carboxylate | C₇H₁₁ClO₂ | -CH₂Cl, -COOCH₃ | Organic synthesis, drug design |
| 3-Methylcyclobutane-1-carboxylic acid | C₆H₁₀O₂ | -CH₃, -COOH | Antimicrobial agents |
| 1-(Chloromethyl)cyclobutane-1-carboxylic acid | C₆H₉ClO₂ | -CH₂Cl, -COOH | Polymer chemistry |
The methyl ester in methyl 1-(chloromethyl)cyclobutane-1-carboxylate enhances solubility in organic solvents compared to the carboxylic acid analogues, facilitating its use in reaction conditions requiring non-polar media .
Future Research Directions
-
Biological Activity Screening: Prioritize in vitro assays against cancer cell lines, bacterial strains, and viral targets.
-
Synthetic Methodology Optimization: Develop catalytic, asymmetric routes to enantiomerically pure derivatives for chiral drug synthesis.
-
Computational Modeling: Use DFT calculations to predict reactivity and guide rational design of derivatives.
-
Polymer Science Applications: Explore its use as a monomer for high-performance polymers with tailored thermal and mechanical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume